Saxagliptin

Descripción general

Descripción

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. This compound is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.

This compound is a potent, selective and competitive, cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. This compound is metabolized into an, although less potent, active mono-hydroxy metabolite.

Mecanismo De Acción

Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered this compound (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of this compound mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD.

This compound inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both this compound and its active metabolite (5-hydroxy this compound) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. This compound increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. This compound lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus.

Actividad Biológica

Saxagliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action involves prolonging the activity of incretin hormones, which are crucial for glucose homeostasis. This article delves into the biological activity of this compound, examining its pharmacokinetics, clinical efficacy, safety profile, and potential implications beyond glycemic control.

This compound works by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By preventing the breakdown of these hormones, this compound enhances their physiological effects, leading to:

- Increased Insulin Secretion : Enhanced glucose-dependent insulin secretion from pancreatic beta cells.

- Decreased Glucagon Secretion : Reduced glucagon levels, which lowers hepatic glucose production.

- Delayed Gastric Emptying : Slower gastric emptying contributes to improved postprandial glucose levels .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

- Absorption : It is well absorbed orally, with a half-life supporting once-daily dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4/5) .

- Elimination : Excreted through both renal and hepatic pathways; dosage adjustments are necessary for patients with renal impairment .

The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | ~27 hours |

| Major Metabolite | 5-hydroxy this compound |

| Dosing Frequency | Once daily |

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in improving glycemic control in patients with T2DM. A notable study demonstrated that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo when added to metformin therapy:

- Trial Design : A multicenter, randomized controlled trial involving 257 participants with inadequate glycemic control on metformin and sulfonylurea.

- Results : The mean change in HbA1c from baseline to week 24 was -0.66% for this compound versus placebo (p < 0.0001) .

Table 2 summarizes key findings from various trials evaluating this compound's efficacy.

Safety Profile

This compound is generally well tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. Common adverse effects include:

- Upper respiratory tract infections

- Headaches

- Gastrointestinal disturbances

The incidence of confirmed hypoglycemia was reported at approximately 10.1% in this compound-treated patients versus 6.3% in placebo groups . Importantly, this compound has been associated with weight neutrality, making it a favorable option for overweight patients with T2DM .

Case Studies and Additional Findings

Recent studies have explored this compound's broader biological activities beyond glycemic control. Research indicates potential immunomodulatory effects due to DPP-4's role in T cell function and inflammation:

- Immunomodulation : DPP-4 inhibitors like this compound have shown promise in modulating immune responses, suggesting potential applications in autoimmune conditions .

- Cardiovascular Safety : this compound has demonstrated cardiovascular safety profiles comparable to placebo, which is critical given the increased cardiovascular risk associated with diabetes .

Aplicaciones Científicas De Investigación

Glycemic Control

Numerous studies have demonstrated saxagliptin's efficacy in improving glycemic control:

- Monotherapy : In treatment-naïve patients, this compound significantly reduced HbA1c levels by approximately 0.5% to 0.7% compared to placebo over 24 weeks .

- Add-on Therapy : As an adjunct to metformin or sulfonylureas, this compound further decreased HbA1c by 0.66% compared to placebo .

| Study Type | Duration | HbA1c Reduction | Population |

|---|---|---|---|

| Monotherapy | 24 weeks | -0.45% to -0.65% | Treatment-naïve adults with T2DM |

| Add-on Therapy | 24 weeks | -0.66% | Patients on metformin + sulfonylurea |

Cardiovascular Outcomes

The SAVOR-TIMI 53 trial investigated this compound's cardiovascular safety profile in patients with T2DM at high cardiovascular risk. The study found that this compound did not increase the risk of major adverse cardiovascular events compared to placebo; however, there was a noted increase in hospitalizations for heart failure (3.5% vs. 2.8%) among this compound users .

Impact on Endothelial Function

Recent studies have suggested that this compound may also improve endothelial function in patients with T2DM. A study reported significant improvements in flow-mediated dilation (FMD) and reductions in total cholesterol and urine albumin-to-creatinine ratio following treatment with this compound .

| Parameter | Baseline | Post-Treatment | P-value |

|---|---|---|---|

| FMD (%) | 3.1 ± 3.1 | 4.2 ± 2.4 | 0.032 |

| Total Cholesterol (mg/dL) | 190 ± 24 | 181 ± 25 | 0.002 |

| Urine ACR (mg/g) | 63.8 ± 134.2 | 40.9 ± 83.0 | 0.043 |

Renal Function

This compound has been evaluated for its effects on renal function in patients with T2DM and varying degrees of renal impairment. In a study involving patients with moderate to severe renal impairment, this compound was found to be effective and generally well-tolerated, demonstrating improvements in glycemic control without significant adverse renal outcomes .

Case Studies

Case Study 1: Efficacy in Elderly Patients

An observational study assessed the efficacy of this compound in elderly patients (aged ≥65) with T2DM inadequately controlled on metformin alone. Results indicated significant reductions in HbA1c and improvements in quality of life metrics without an increase in hypoglycemia rates.

Case Study 2: Combination Therapy

Another case involved a patient with T2DM on a regimen of metformin and sulfonylurea who was switched to include this compound due to poor glycemic control. Over six months, the patient achieved an HbA1c reduction from 8.5% to 6.9%, demonstrating the effectiveness of this compound as an adjunct therapy.

Análisis De Reacciones Químicas

Reaction Pathway

The following table summarizes the key reactions involved in the synthesis of saxagliptin:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Amide Coupling | N-Boc-3-hydroxyadamantylglycine + Methanoprolineamide | Intermediate 1 |

| 2 | Dehydration | Intermediate 1 + Trifluoroacetic anhydride | Cyanide intermediate |

| 3 | Deprotection & Neutralization | Cyanide intermediate | This compound |

Degradation Reactions

This compound is susceptible to degradation under certain conditions, leading to various byproducts:

Intramolecular Cyclization

This compound can undergo cyclization to form BMS-537679 when dissolved in solution. This reaction is favored thermodynamically and can occur during both synthesis and storage .

Kinetic Studies

Studies have shown that this compound's degradation follows first-order kinetics, influenced by solvent effects and temperature. The stability of this compound is higher in acidic environments compared to neutral or basic conditions .

Degradation Products

The major degradation products identified include:

-

BMS-537679 (cyclic amidine)

-

BMS-743894 (from the major metabolite BMS-510849)

These products represent only a small fraction (≤1.8%) of circulating plasma radioactivity in human studies .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes CYP 3A4/5, leading to the formation of its active metabolite, 5-hydroxy this compound, which retains DPP-4 inhibitory activity but is less potent than this compound itself .

Pharmacokinetic Profile

The pharmacokinetic parameters for this compound include:

-

Half-life: Approximately 2.5 hours

-

Bioavailability: About 67%

-

Clearance: Primarily renal and hepatic pathways

The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | 2.5 hours |

| Bioavailability | 67% |

| Clearance | Renal and hepatic |

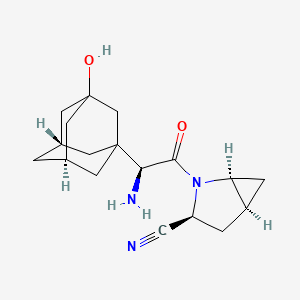

Propiedades

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-KFHUQKARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. | |

| Details | American Society of Health-System Pharmacists 2014; Drug Information 2014. Bethesda, MD. 2014, p. 3209 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.